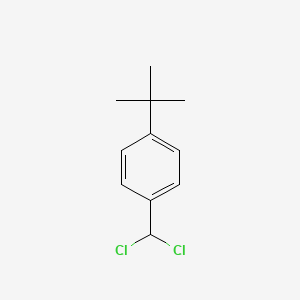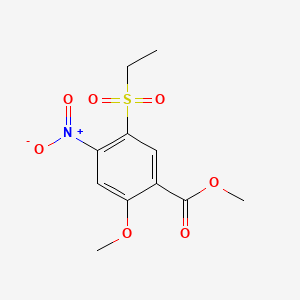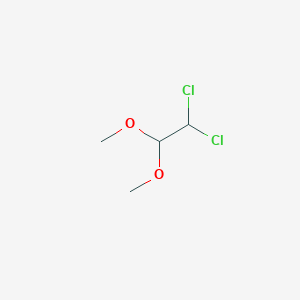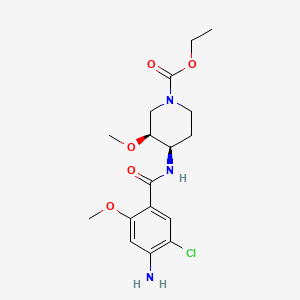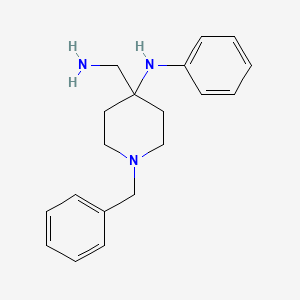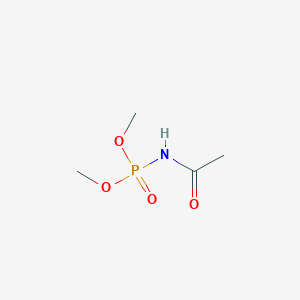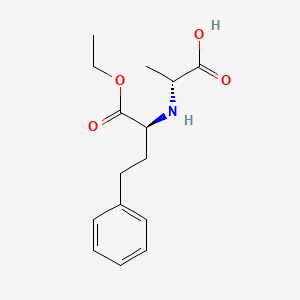
Urea, N-(2-((1-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-yl)oxy)phenyl)-N'-(4-(trifluoromethoxy)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “PMID18445527C11” is a small molecular drug known for its therapeutic potential. It is identified by several synonyms, including UNII-0T87WD317S, GTPL5804, and BDBM50373323
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of “PMID18445527C11” involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:
Step 1: Initial formation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure using specific reagents under controlled temperature and pressure conditions.
Step 3: Purification of the final product using techniques such as chromatography.
Industrial Production Methods: Industrial production of “PMID18445527C11” typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound. The production process is optimized to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions: “PMID18445527C11” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
“PMID18445527C11” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of “PMID18445527C11” involves its interaction with specific molecular targets and pathways. The compound binds to its target proteins, modulating their activity and leading to downstream effects. These effects can include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression. The exact molecular targets and pathways involved are subject to ongoing research.
類似化合物との比較
“PMID18445527C11” can be compared with other similar compounds, such as:
Compound A: Known for its similar therapeutic applications but with different molecular targets.
Compound B: Shares structural similarities but exhibits different chemical reactivity.
Compound C: Used in similar industrial applications but with distinct preparation methods.
The uniqueness of “PMID18445527C11” lies in its specific molecular interactions and the resulting biological effects, which distinguish it from other compounds in its class.
特性
CAS番号 |
1009082-19-2 |
|---|---|
分子式 |
C24H18ClF3N4O3 |
分子量 |
502.9 g/mol |
IUPAC名 |
1-[2-[2-(2-chlorophenyl)-5-methylpyrazol-3-yl]oxyphenyl]-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C24H18ClF3N4O3/c1-15-14-22(32(31-15)20-8-4-2-6-18(20)25)34-21-9-5-3-7-19(21)30-23(33)29-16-10-12-17(13-11-16)35-24(26,27)28/h2-14H,1H3,(H2,29,30,33) |
InChIキー |
SAIPZPCGTLOMFE-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1)OC2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



